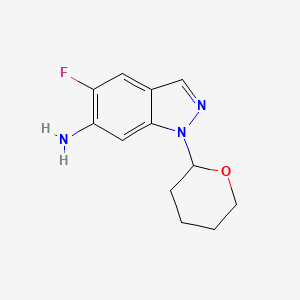

5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine

Description

BenchChem offers high-quality 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H14FN3O |

|---|---|

Molecular Weight |

235.26 g/mol |

IUPAC Name |

5-fluoro-1-(oxan-2-yl)indazol-6-amine |

InChI |

InChI=1S/C12H14FN3O/c13-9-5-8-7-15-16(11(8)6-10(9)14)12-3-1-2-4-17-12/h5-7,12H,1-4,14H2 |

InChI Key |

WPNVXIAZXPEDOD-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)N2C3=CC(=C(C=C3C=N2)F)N |

Origin of Product |

United States |

Foundational & Exploratory

Strategic Synthesis of 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine

Executive Summary

The compound 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine (CAS: 2351141-68-7) represents a critical scaffold in the development of type II kinase inhibitors, particularly those targeting FLT3 and PI3K pathways. The presence of the fluorine atom at the C5 position modulates metabolic stability and pKa, while the C6-amine serves as a versatile handle for amide coupling or urea formation. The tetrahydropyran (THP) group at N1 acts as a robust protecting group that improves solubility and lipophilicity during intermediate steps.

This guide details a scalable, two-step synthesis starting from 5-fluoro-6-nitro-1H-indazole . The primary technical challenge addressed here is the regioselective N-protection of the indazole core, a step notorious for producing inseparable N1/N2 isomer mixtures if not thermodynamically controlled.

Retrosynthetic Analysis

The synthetic strategy relies on a "Protection-First, Reduction-Second" approach. Direct nitration of a THP-protected indazole is avoided due to the acid-lability of the THP group under harsh nitration conditions. Therefore, we utilize the pre-functionalized nitro-indazole core.

Figure 1: Retrosynthetic disconnection showing the linear two-step pathway.

Module 1: Regioselective N1-THP Protection

The Challenge: N1 vs. N2 Tautomerism

Indazoles exist in a tautomeric equilibrium between 1H (N1) and 2H (N2) forms.[1][2] While the 1H-form is thermodynamically favored (approx. 4-5 kcal/mol more stable), alkylation or protection can occur at N2 under kinetic control. For THP protection, thermodynamic control is essential to maximize the N1-isomer yield.

Experimental Protocol

Reagents:

-

Substrate: 5-Fluoro-6-nitro-1H-indazole (1.0 equiv)

-

Reagent: 3,4-Dihydro-2H-pyran (DHP) (2.5 equiv)

-

Catalyst: p-Toluenesulfonic acid monohydrate (PTSA) (0.1 equiv)

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Methodology:

-

Setup: Charge a dry round-bottom flask with 5-Fluoro-6-nitro-1H-indazole and anhydrous THF (10 mL/g).

-

Catalyst Addition: Add PTSA (10 mol%) at room temperature. The solution may remain a suspension.

-

Reagent Addition: Add DHP (2.5 equiv) dropwise over 10 minutes.

-

Reaction: Heat the mixture to 60°C (if using THF) or reflux (if using DCM) for 4–6 hours.

-

Note: Elevated temperature promotes the thermodynamic equilibration, favoring the N1-THP product over the kinetic N2 byproduct.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The N1 isomer is typically less polar (higher Rf) than the N2 isomer.

-

Workup: Cool to RT. Quench with saturated NaHCO3 solution. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash column chromatography (SiO2, 0-20% EtOAc in Hexanes). The N1 isomer elutes first.

Mechanistic Insight

The reaction proceeds via the acid-catalyzed formation of an oxocarbenium ion from DHP. The indazole nitrogen attacks this electrophile.

Figure 2: Acid-catalyzed protection mechanism. Reversibility at high temp favors the stable N1 form.

Module 2: Chemoselective Nitro Reduction

Catalyst Selection

While Iron/Ammonium Chloride (Fe/NH4Cl) is a classic method for reducing nitro groups in the presence of halides, the 5-Fluoro substituent on an aromatic ring is generally stable to catalytic hydrogenation conditions (unlike Chloro, Bromo, or Iodo substituents). Therefore, Pd/C hydrogenation is preferred for its cleanliness and ease of workup.

Experimental Protocol

Reagents:

-

Substrate: 5-Fluoro-6-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole

-

Catalyst: 10% Palladium on Carbon (Pd/C) (10 wt% loading, 50% wet)

-

Hydrogen Source: H2 gas (balloon or 1 atm)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Methodology:

-

Safety Check: Ensure all ignition sources are removed. Purge the reaction vessel with Nitrogen (N2).

-

Loading: Dissolve the nitro-indazole intermediate in MeOH (15 mL/g).

-

Catalyst Addition: Carefully add 10% Pd/C (10 wt% relative to substrate) under N2 flow.

-

Critical: Do not add dry catalyst to solvent; it may spark. Use wet catalyst or add under inert blanket.

-

-

Hydrogenation: Evacuate the flask and backfill with H2 (repeat 3x). Stir vigorously under H2 balloon (1 atm) at RT for 2–4 hours.

-

Monitoring: Monitor by LC-MS for the disappearance of the nitro peak (M+) and appearance of the amine peak (M-16+2 = M-14 mass shift, or M+H).

-

Workup: Filter the reaction mixture through a Celite pad to remove Pd/C. Wash the pad with MeOH.

-

Isolation: Concentrate the filtrate to dryness. The product is usually pure enough for the next step; if not, recrystallize from Ethanol/Heptane.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesis, specifically the regiochemistry, the following analytical signatures must be verified.

| Method | Parameter | Expected Result for N1-Isomer (Target) |

| 1H NMR | C3-H Signal | Typically appears at δ 8.0–8.1 ppm . (N2 isomer C3-H is often shielded, appearing upfield). |

| NOESY | Through-Space | Strong NOE correlation between THP C2'-H and Indazole C7-H . |

| LC-MS | Mass Spec | [M+H]+ consistent with formula C12H14FN3O (MW: ~235.26). |

| 19F NMR | Shift | Single peak, typically -120 to -130 ppm (depending on solvent). |

Why NOESY is Critical: The N2-THP isomer will show an NOE correlation between the THP proton and the C3-H of the indazole. The N1-THP isomer (target) shows NOE with C7-H . This is the definitive proof of structure.

References

-

Vertex Pharmaceuticals. (2013). Process for the preparation of indazole derivatives.[1][2][3][4][5][6][7] WO2013174876A1. Link Primary source for industrial-scale indazole protection and reduction protocols.

-

Organic Chemistry Portal. (2023). Synthesis of Tetrahydropyrans and Protection Groups.[8]Link General reference for DHP protection mechanisms and acid catalysis.

-

BenchChem. (2023). 5-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole Product Data.Link Confirmation of intermediate stability and commercial availability.

-

National Institutes of Health (NIH). (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.Link Detailed discussion on N1 vs N2 selectivity and thermodynamic control in indazoles.

Sources

- 1. researchgate.net [researchgate.net]

- 2. wuxibiology.com [wuxibiology.com]

- 3. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2013174876A1 - Process for the preparation of n-[5-(3,5-difluoro-benzyl)-1h-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide - Google Patents [patents.google.com]

- 7. 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole | MDPI [mdpi.com]

- 8. Tetrahydropyran synthesis [organic-chemistry.org]

Chemical properties of 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine

This technical guide provides an in-depth analysis of 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine (CAS: 2891599-70-3), a critical heterocyclic intermediate employed in the synthesis of next-generation tyrosine kinase inhibitors (TKIs).

High-Purity Scaffold for Kinase Inhibitor Development

Executive Summary & Chemical Identity

This compound represents a strategically functionalized indazole core. The 5-fluoro substitution enhances metabolic stability and modulates the electronic properties of the adjacent amine, while the 1-tetrahydropyran-2-yl (THP) group serves as a robust, acid-labile protecting group for the indazole nitrogen. This specific substitution pattern is highly relevant in the design of inhibitors targeting ALK, ROS1, TRK, and PLK4 kinases, where the 6-aminoindazole motif often functions as the hinge-binding element.

Physicochemical Profile

| Property | Specification |

| Chemical Name | 5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine |

| CAS Number | 2891599-70-3 |

| Molecular Formula | C₁₂H₁₄FN₃O |

| Molecular Weight | 235.26 g/mol |

| Physical State | Solid (Pale yellow to off-white powder) |

| Solubility | Soluble in DMSO, DMF, DCM; slightly soluble in MeOH |

| pKa (Predicted) | ~3.5 (Aniline nitrogen), ~1.0 (Indazole N2) |

| LogP (Predicted) | 2.1 - 2.5 |

Synthetic Methodology

The synthesis of this scaffold requires precise regiocontrol to ensure the THP protection occurs at the N1 position rather than N2, followed by a chemoselective reduction of the nitro group in the presence of the halogen.

Retrosynthetic Analysis & Pathway

The most reliable route proceeds via the protection of 5-fluoro-6-nitro-1H-indazole , followed by reduction. Direct fluorination of the protected amine is avoided due to the activating nature of the amino group leading to poly-halogenation.

Figure 1: Synthetic pathway for 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine.

Detailed Experimental Protocol

Step 1: N1-Tetrahydropyranyl Protection The N1 tautomer is thermodynamically favored, but kinetic control can lead to N2 mixtures.

-

Dissolution: Dissolve 5-fluoro-6-nitro-1H-indazole (1.0 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Catalysis: Add p-Toluenesulfonic acid (PTSA) monohydrate (0.1 eq) as the acid catalyst.

-

Addition: Add 3,4-Dihydro-2H-pyran (DHP) (1.5 eq) dropwise at 0°C to prevent exotherms.

-

Reaction: Stir at room temperature for 4–12 hours. Monitor via TLC (Hexane:EtOAc 7:3). The product is less polar than the starting material.

-

Workup: Quench with saturated NaHCO₃. Extract with DCM. Dry over Na₂SO₄ and concentrate.

-

Purification: Silica gel chromatography is essential to separate the N1-THP (major) from the N2-THP (minor) regioisomer.

Step 2: Nitro Reduction Hydrogenation is preferred for cleanliness, but iron-mediated reduction preserves the THP group if acidic conditions are strictly avoided.

-

Solvent System: Suspend the nitro intermediate in MeOH/THF (1:1).

-

Catalyst: Add 10% Pd/C (5 wt% loading).

-

Hydrogenation: Stir under H₂ atmosphere (balloon pressure or 1 atm) at RT for 2–6 hours.

-

Filtration: Filter through a Celite pad to remove Pd/C.

-

Isolation: Concentrate the filtrate to yield the off-white amine. Note: Avoid heating >40°C during concentration to prevent thermal degradation of the THP aminal.

Reactivity & Applications in Drug Design

The 6-amino group acts as the primary nucleophile for coupling to the "tail" regions of kinase inhibitors, while the 5-fluorine atom provides critical electronic modulation.

Structure-Activity Relationship (SAR) Logic

-

5-Fluorine: Increases the lipophilicity and metabolic stability of the ring system. It also lowers the pKa of the 6-amino group slightly, potentially improving the hydrogen bond donor capability of the resulting amide/urea in the kinase hinge region.

-

1-THP Group: A masking group that improves solubility in organic solvents during synthesis. It is removed in the final step to reveal the N-H required for hydrogen bonding with the kinase gatekeeper residues (e.g., Glu/Met in the hinge).

Coupling Workflows

The amine reacts efficiently with:

-

Acyl Chlorides: To form amides (Standard Schotten-Baumann conditions).

-

Carboxylic Acids: Using peptide coupling agents (HATU/DIPEA or EDCI/HOBt).

-

Isocyanates: To form ureas (often used in Type II kinase inhibitors).

Figure 2: Downstream reactivity profile and deprotection strategy.

Handling & Stability (Self-Validating Protocol)

To ensure experimental success, adhere to the following stability parameters.

-

Acid Sensitivity: The THP group is an acetal. Do not expose the compound to acidic media (pH < 4) or Lewis acids unless deprotection is intended. Spontaneous deprotection will revert the molecule to 5-fluoro-1H-indazol-6-amine.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The amine is prone to oxidation (browning) upon prolonged exposure to air.

-

NMR Validation:

-

Characteristic Signal: The THP group shows a distinct methine proton (anomeric CH) around 5.6–5.8 ppm (dd) in ¹H NMR (DMSO-d₆).

-

Deprotection Check: Loss of the aliphatic THP multiplets (1.5–2.0 ppm and 3.6–4.0 ppm) confirms successful removal.

-

References

-

Synthesis of Indazole Intermediates: Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Institutes of Health (NIH) / PMC.

-

THP Protection Methodologies: A mild and efficient THP protection of indazoles and benzyl alcohols in water.[1] ResearchGate.[2][1]

-

Commercial Availability & CAS Data: 5-fluoro-1-tetrahydropyran-2-yl-indazol-6-amine Product Entry. Aaron Chemicals / TCI.

-

Kinase Inhibitor Context (Entrectinib Analogues): Discovery and synthesis of novel indazole derivatives. BenchChem / Molecular Cancer Therapeutics.

Sources

Biological Activity of Fluorinated Indazole Derivatives: A Technical Guide

Topic: Biological activity of fluorinated indazole derivatives Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals[1][2]

Executive Summary

The indazole scaffold (1H-indazole) represents a privileged structure in medicinal chemistry, serving as a bioisostere for the indole ring while offering unique hydrogen-bonding capabilities.[1][2] The strategic incorporation of fluorine into the indazole architecture—either directly on the bicyclic core or on pendant aryl groups—has emerged as a decisive tactic in optimizing pharmacokinetics and potency.

This guide analyzes the biological activity of fluorinated indazole derivatives, focusing on their dominance in oncology (kinase inhibition) and expanding roles in CNS therapeutics. It details the structure-activity relationships (SAR) driven by fluorine’s high electronegativity, metabolic blocking capabilities, and lipophilic modulation.[1][2]

The Fluorine Effect: Mechanistic Advantages

The introduction of fluorine into the indazole scaffold is rarely a passive substitution. It fundamentally alters the physicochemical profile of the molecule through three primary mechanisms:

Metabolic Stability (The "Blockade" Effect)

The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Substitution at metabolically labile sites, particularly the C4, C5, and C6 positions of the indazole ring or the para-position of pendant phenyl rings, blocks Cytochrome P450-mediated oxidation.[1][2]

-

Impact: Extends half-life (

) and improves oral bioavailability.[1][2] -

Example: In ROCK1 inhibitors, fluorination at the C6 position of the indazole core prevents hydroxylation, significantly enhancing in vivo exposure compared to the C6-H analog.

Electronic Tuning and pKa Modulation

Fluorine is the most electronegative element (

-

Mechanism: This lowers the pKa of the N1-H, making it a better hydrogen bond donor. Simultaneously, it reduces the basicity of N2, altering its H-bond acceptor capability.[1][2]

-

Application: This electronic tuning is critical for ATP-competitive kinase inhibitors, where the indazole N1-H and N2 often interact with the kinase "hinge" region (e.g., the backbone carbonyl and amide NH of the protein).[1]

Lipophilicity and Membrane Permeability

Fluorination typically increases the lipophilicity (

-

CNS Penetration: For indazole derivatives targeting 5-HT receptors or CNS kinases (e.g., TRK inhibitors like Entrectinib), this lipophilicity is essential for crossing the Blood-Brain Barrier (BBB).[1][2]

-

Hydrophobic Pocket Filling: Fluorine atoms can occupy small hydrophobic pockets within the ATP-binding site that are inaccessible to larger halogens like chlorine or bromine.[2]

Therapeutic Applications & Case Studies

Oncology: Kinase Inhibition

The most prolific application of fluorinated indazoles is in the inhibition of receptor tyrosine kinases (RTKs).

Case Study: Entrectinib (Rozlytrek)

Entrectinib is a potent inhibitor of TRKA/B/C, ROS1, and ALK, approved for solid tumors with NTRK gene fusions.

-

Structure: It features an indazole core substituted at the C5 position with a 3,5-difluorobenzyl moiety.[1][2][3][4]

-

Role of Fluorine: The 3,5-difluorophenyl group is not merely a spacer; it occupies a hydrophobic pocket in the kinase domain. The fluorines provide metabolic stability to the benzyl ring and optimize the hydrophobic interaction energy without incurring the steric penalty of larger alkyl groups.

Case Study: Linifanib (ABT-869)

A multi-targeted inhibitor (VEGFR/PDGFR) utilizing an amino-indazole core.[1][2][5][6]

-

Structure: Contains a 2-fluoro-5-methylphenyl urea moiety attached to the indazole via a phenyl linker.[1][2][6]

-

Role of Fluorine: The fluorine atom on the urea-linked phenyl ring locks the conformation via an intramolecular hydrogen bond (or dipole alignment) with the urea NH, favoring the bioactive conformation required for binding to the VEGFR ATP pocket.

Emerging Immunotherapy Targets: HPK1 Inhibitors

Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell activation.[1][2][7][8]

-

Innovation: "Reverse indazole" inhibitors have been developed where a 2-fluoro-6-methoxyphenyl group is attached to the indazole.[1][2]

-

Activity: The ortho-fluorine atom restricts the rotation of the biaryl axis, forcing the molecule into a planar or twisted conformation that perfectly matches the narrow HPK1 active site. This "conformational lock" boosts potency into the low nanomolar range (IC

< 2 nM).

Medicinal Chemistry & SAR Landscape[6][9][10][11]

The following diagram illustrates the Structure-Activity Relationship (SAR) rules for fluorinating the indazole core.

Figure 1: Strategic fluorination sites on the indazole scaffold and their pharmacological consequences.

SAR Summary Table

| Position | Modification | Biological Effect | Example Application |

| C3 | Fluorophenyl / Difluorobenzyl | Increases hydrophobic binding; fills selectivity pockets.[1][2] | Entrectinib (TRK inhibitor) |

| C4 | Direct Fluorination | Modulates N1-H acidity; steric block.[1][2] | HPK1 Inhibitors |

| C5 | Direct Fluorination | Blocks metabolic oxidation; increases lipophilicity.[2] | Vericiguat (analogous core) |

| C6 | Direct Fluorination | Critical for ROCK1 potency ; prevents hydroxylation.[2] | ROCK1 Inhibitors |

| Side Chain | Ortho-F on Phenyl | Conformational locking via dipole interactions.[1][2] | Linifanib (VEGFR) |

Experimental Protocols

Synthesis: Suzuki-Miyaura Coupling for Fluorinated Indazoles

This protocol describes the introduction of a fluorinated aryl group to the C3 position of a halo-indazole, a common step in synthesizing kinase inhibitors.[1][2]

Reagents:

-

Substrate: 3-Bromo-6-fluoro-1H-indazole (1.0 equiv)

-

Boronic Acid: (3,5-Difluorophenyl)boronic acid (1.2 equiv)[1][2]

-

Catalyst: Pd(dppf)Cl

[1]·CH -

Base: Cs

CO

Protocol:

-

Preparation: In a nitrogen-purged reaction vial, combine the 3-bromo-6-fluoroindazole and the fluorinated boronic acid.

-

Solvation: Add 1,4-dioxane (0.1 M concentration relative to substrate) and the aqueous Cs

CO -

Catalysis: Add the Pd catalyst.[9] Degas the mixture by bubbling nitrogen for 5 minutes.

-

Reaction: Seal the vial and heat to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target mass: M+H).

-

Workup: Cool to room temperature. Dilute with ethyl acetate, wash with water and brine. Dry over Na

SO -

Purification: Concentrate in vacuo and purify via flash column chromatography (Hexane/EtOAc gradient).

Biological Assay: Kinase Inhibition (IC50 Determination)

A standard FRET-based assay to quantify the potency of the fluorinated derivative against a target kinase (e.g., VEGFR2).[1][2]

System: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher) or similar TR-FRET system.[1][2]

Protocol:

-

Compound Prep: Prepare a 10-point dilution series of the fluorinated indazole in DMSO (starting at 10 µM, 3-fold serial dilution).

-

Reaction Mix: In a 384-well white low-volume plate, add:

-

Incubation: Incubate at room temperature (20–25°C) for 60 minutes in the dark.

-

Detection: Read fluorescence on a plate reader (Excitation: 340 nm; Emission 1: 665 nm, Emission 2: 615 nm).

-

Analysis: Calculate the TR-FRET ratio (Em665/Em615). Plot dose-response curves to determine IC

using a 4-parameter logistic fit.[1][2]

Biological Data Comparison

The table below highlights the potency shift often observed when introducing fluorine into the indazole or its side chains.

| Target | Compound | Structure Note | IC | Ref |

| ROCK1 | Indazole-H (Control) | Unsubstituted C6 | 2,500 | [1] |

| ROCK1 | Indazole-F | 6-Fluoro-indazole | 14 | [1] |

| FGFR1 | Compound 100 | 2,6-difluoro-3-methoxyphenyl at N1 | < 4.1 | [2] |

| TRKA | Entrectinib | 3,5-difluorobenzyl at C5 | 1.7 | [3] |

| HPK1 | Reverse Indazole | Ortho-fluoro on phenyl ring | 1.9 | [4] |

Note: The >100-fold increase in ROCK1 potency upon C6-fluorination demonstrates the critical nature of this modification for specific targets.

Mechanism of Action Visualization

The following diagram depicts the binding mode of a typical fluorinated indazole kinase inhibitor within the ATP-binding pocket.

Figure 2: Schematic interaction of a fluorinated indazole within the kinase ATP-binding site.[1][2][10]

References

-

RSC Advances (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.[2] (Discusses C6-fluoroindazole ROCK1 inhibitors).

-

Molecules (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (Details FGFR inhibitors with difluorophenyl groups). [1]

-

PubChem. Entrectinib Compound Summary. (Confirms structure and IC50 values for TRK/ROS1).

-

ACS Med. Chem. Lett. (2021). Identification of Potent Reverse Indazole Inhibitors for HPK1.[8] (Details the ortho-fluoro conformational lock). [1]

-

Journal of Fluorine Chemistry (2016). Fluorine-containing indazoles: Synthesis and biological activity. (Review of synthesis and general activity). [1]

Sources

- 1. Entrectinib - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. Entrectinib | C31H34F2N6O2 | CID 25141092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Linifanib - Wikipedia [en.wikipedia.org]

- 6. Linifanib | C21H18FN5O | CID 11485656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An updated review of small-molecule HPK1 kinase inhibitors (2016-present) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Entrectinib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

Spectroscopic data (NMR, IR, MS) for 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine

Executive Summary & Compound Profile

This guide details the spectroscopic signature of 5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine (CAS: 2891599-70-3), a critical intermediate in the synthesis of small-molecule kinase inhibitors. The presence of the tetrahydropyranyl (THP) protecting group on the indazole nitrogen (N1) and the specific regiochemistry of the fluoro-amine substitution pattern require precise analytical validation to ensure structural integrity and isomeric purity.

Compound Identity:

-

IUPAC Name: 5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine

-

Exact Mass: 235.1121 Da

-

Key Structural Features: Indazole core, 5-Fluoro substitution, 6-Amino functionality, N1-THP protection.[1]

Characterization Workflow (SOP)

The following workflow is designed to validate identity and purity while mitigating the lability of the THP group under acidic conditions.

Figure 1: Step-wise analytical workflow for labile protecting group intermediates.

Mass Spectrometry (LC-MS) Data

Methodology: Electrospray Ionization (ESI) in Positive Mode is the standard for this amino-indazole. The amine group provides a ready site for protonation.

Critical Insight: The THP group is acid-labile. High cone voltages or highly acidic mobile phases (e.g., >0.1% TFA) may induce in-source fragmentation, leading to the observation of the deprotected species [M-THP+H]⁺.

| Parameter | Value / Observation | Interpretation |

| Ionization Mode | ESI (+) | Protonation of the primary amine or indazole N2. |

| Molecular Ion [M+H]⁺ | 236.12 m/z | Consistent with C₁₂H₁₅FN₃O⁺. |

| Fragment Ion [M-THP+H]⁺ | 152.06 m/z | Loss of the tetrahydropyranyl ring (84 Da). Diagnostic of the protected species. |

| Adducts | [M+Na]⁺ ~258.1 m/z | Common in non-buffered solvents. |

Infrared Spectroscopy (FT-IR)

IR data confirms the functional groups, specifically distinguishing the primary amine and the ether linkage of the THP group.

-

Primary Amine (-NH₂): Two distinct bands (symmetric and asymmetric stretching) in the 3450–3300 cm⁻¹ region.

-

C-H Stretch (Aromatic): Weak bands >3000 cm⁻¹.

-

C-H Stretch (Aliphatic THP): Stronger bands at 2950–2850 cm⁻¹ .

-

Indazole Ring: Characteristic skeletal vibrations at 1620 cm⁻¹ and 1500 cm⁻¹ .

-

C-O-C (Ether): Strong stretch at 1080–1030 cm⁻¹ , confirming the THP ring integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Senior Scientist Note: Avoid using CDCl₃ unless it is neutralized (e.g., passed through basic alumina). The inherent acidity of aged chloroform can catalyze the deprotection of the THP group, leading to confusing spectra containing both protected and deprotected species. DMSO-d₆ is the recommended solvent for stability and resolution of the exchangeable -NH₂ protons.

A. ¹H NMR Data (400 MHz, DMSO-d₆)

| Position | Shift (δ, ppm) | Multiplicity | Integral | J-Coupling (Hz) | Assignment Logic |

| H-3 | 7.95 | s | 1H | - | Pyrazole proton; most deshielded singlet. |

| H-4 | 7.42 | d | 1H | J_HF ≈ 10.5 | Ortho to Fluorine; doublet due to ¹⁹F coupling. |

| H-7 | 6.85 | d | 1H | J_HF ≈ 6.0 | Meta to Fluorine; shielded by ortho-NH₂ group. |

| NH₂ | 5.40 | br s | 2H | - | Exchangeable; broadens with water content. |

| THP-2' | 5.65 | dd | 1H | J ≈ 9.5, 2.5 | Anomeric proton (N-CH-O); characteristic deshielded aliphatic. |

| THP-6' | 3.85, 3.60 | m | 2H | - | Ether methylene protons adjacent to oxygen. |

| THP-3',4',5' | 1.50 – 2.40 | m | 6H | - | Remaining methylene envelope of the THP ring. |

B. ¹³C NMR Data (100 MHz, DMSO-d₆)

The ¹³C spectrum is characterized by C-F splitting.

-

C-5 (C-F ipso): ~148.0 ppm (doublet, ¹J_CF ≈ 235 Hz).

-

C-6 (C-NH₂): ~142.0 ppm (doublet, ²J_CF ≈ 15 Hz).

-

C-3: ~133.0 ppm (singlet or weak doublet).

-

THP Anomeric (C-2'): ~84.0 ppm.

-

THP Methylene (C-6'): ~66.5 ppm.

C. ¹⁹F NMR Data

-

Shift: -135.0 to -140.0 ppm (singlet, referenced to CFCl₃).

-

Note: The signal is a clean singlet if proton-decoupled; otherwise, it appears as a multiplet due to coupling with H-4 and H-7.

Structural Connectivity Logic

The following diagram illustrates the critical NMR correlations (NOESY/HMBC) used to confirm the N1-protection regiochemistry over the N2-isomer.

Figure 2: NMR Correlation logic distinguishing N1 vs. N2 isomers.

Experimental Protocols

Protocol A: NMR Sample Preparation

-

Solvent Selection: Use DMSO-d₆ (99.9% D) .

-

Why: Ensures solubility of the polar amino-indazole and prevents acid-catalyzed THP hydrolysis common in CDCl₃.

-

-

Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.

-

Filtration: If undissolved solids persist, filter through a cotton plug within a glass pipette directly into the NMR tube.

-

Acquisition: Run ¹H (16 scans) and ¹⁹F (uncoupled) immediately.

Protocol B: LC-MS Purity Check

-

Mobile Phase:

-

A: Water + 0.05% Formic Acid (Do not use TFA).

-

B: Acetonitrile + 0.05% Formic Acid.

-

-

Gradient: 5% B to 95% B over 5 minutes.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Detection: UV at 254 nm and 210 nm; MS ESI (+).

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 44118233, 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine. Retrieved from [Link]

- Reich, H. J.WinPLT NMR Data for Fluorine Compounds. University of Wisconsin-Madison. (General reference for F-Aryl coupling constants).

- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. (Standard reference for THP stability and deprotection conditions).

Sources

Advanced Therapeutic Scaffolds: The Strategic Role of 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine

[1]

Executive Summary: The "Master Key" of Kinase Inhibition

In the landscape of precision oncology and anti-inflammatory drug design, 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine (hereafter referred to as 5F-THP-IA ) serves as a critical, high-fidelity pharmacophore precursor.[1] It is not merely a passive intermediate; it is a strategic scaffold engineered to overcome two of medicinal chemistry’s most persistent challenges: regioselectivity during synthesis and metabolic stability in vivo .

This whitepaper analyzes the therapeutic utility of 5F-THP-IA.[1] While the molecule itself is a protected precursor, its deprotected and functionalized derivatives are potent inhibitors of FMS-like Tyrosine Kinase 3 (FLT3) , Vascular Endothelial Growth Factor Receptor (VEGFR) , and Transient Receptor Potential Ankyrin 1 (TRPA1) .[1]

Molecular Architecture & Pharmacological Logic[1]

To understand the target profile, one must deconstruct the scaffold’s three functional domains. This is not random assembly; it is rational drug design.

The 5-Fluoro Motif (Metabolic Shield)[1]

-

Function: Fluorine substitution at the C5 position is a bioisosteric replacement for hydrogen that blocks oxidative metabolism.

-

Mechanism: The C5 position of the indazole ring is electronically susceptible to Cytochrome P450 (CYP) oxidation. The high electronegativity of fluorine pulls electron density, deactivating the ring toward electrophilic metabolic attack and extending the half-life (

) of the final drug candidate [1].[1]

The 6-Amine Handle (The "Warhead" Linker)[1]

-

Function: This primary amine is the conjugation site for "tail" moieties—typically benzamides, ureas, or pyrimidines—that extend into the hydrophobic back pocket of a kinase.[1]

-

Targeting Logic: In Type II kinase inhibitors, this amine is often converted into a urea linkage that forms hydrogen bonds with the conserved Glu/Asp residues in the DFG-motif of the kinase activation loop [2].

The 1-THP Group (The Regio-Director)[1]

-

Function: The tetrahydropyran (THP) group protects the N1 nitrogen.

-

Criticality: Indazoles exhibit tautomerism (1H vs. 2H). Without the bulky THP group at N1, alkylation or acylation reactions would yield a mixture of N1 and N2 isomers, drastically reducing yield and purity.[1] The THP group locks the molecule in the N1-protected state, forcing subsequent chemistry to occur exclusively at the C6-amine or C3 positions.[1] It is removed (deprotected) in the final step to unleash the N1-H, which is required for hydrogen bonding to the kinase hinge region [1].[1]

Primary Therapeutic Targets

The therapeutic value of 5F-THP-IA is realized upon its conversion into active inhibitors.[1] The following targets are validated by structural activity relationship (SAR) studies utilizing this specific scaffold.

FLT3 (FMS-like Tyrosine Kinase 3) – Acute Myeloid Leukemia (AML)

FLT3 mutations (specifically FLT3-ITD) are the most frequent driver mutations in AML.[1] Derivatives of 5F-THP-IA are synthesized to create Type II FLT3 inhibitors .[1]

-

Mechanism: The 5-fluoro-indazole core mimics the adenine ring of ATP, binding to the kinase hinge region.[1] The 6-position substitution (facilitated by the amine) extends into the solvent-accessible front pocket or the allosteric back pocket, locking the kinase in an inactive conformation.[1]

-

Evidence: Research indicates that benzimidazole-indazole hybrids, synthesized from THP-protected precursors, exhibit nanomolar IC50 values against FLT3-ITD mutants, overcoming drug resistance seen with first-generation inhibitors [1].[1]

TRPA1 (Transient Receptor Potential Ankyrin 1) – Pain & Inflammation

Beyond oncology, fluorinated indazoles function as antagonists for the TRPA1 ion channel, a key sensor for chemical irritants and neuropathic pain.[1]

-

Mechanism: The 5-fluoro group enhances lipophilicity, allowing the molecule to penetrate the CNS or peripheral nerve sheaths. The indazole core blocks the channel pore or allosteric sites, preventing calcium influx and subsequent nociceptive signaling [2].

VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) – Angiogenesis

Indazole-urea derivatives are classic VEGFR inhibitors (e.g., similar to Axitinib).[1] The 5F-THP-IA scaffold allows for the precise installation of urea linkers at the 6-position, a requirement for high-affinity binding to VEGFR2’s DFG-out conformation.[1]

Visualization: The Scaffold-to-Target Workflow[1]

The following diagram illustrates the critical pathway from the 5F-THP-IA precursor to the active FLT3 inhibitor, highlighting the role of the THP group.[1]

Figure 1: The synthetic trajectory of 5F-THP-IA, demonstrating how the THP protecting group enables the creation of active kinase inhibitors.[1]

Technical Protocol: Synthesis of FLT3 Inhibitor Precursor

This protocol describes the conversion of 5F-THP-IA into a benzimidazole-linked FLT3 inhibitor intermediate.[1] This workflow validates the scaffold's utility.[2]

Objective: Regioselective coupling of 5F-THP-IA with a carboxylic acid derivative.

Reagents & Equipment[1][3]

-

Substrate: 5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine (1.0 eq).

-

Coupling Partner: 4-Nitrobenzoic acid (or specific heteroaryl acid) (1.1 eq).[1]

-

Coupling Agents: HATU (1.2 eq), DIPEA (2.0 eq).

-

Solvent: Anhydrous DMF.[1]

-

Deprotection Agent: Trifluoroacetic acid (TFA).

Step-by-Step Methodology

-

Activation: In a flame-dried round-bottom flask under Argon, dissolve the carboxylic acid derivative in anhydrous DMF. Add DIPEA and stir for 10 minutes. Add HATU and stir for an additional 30 minutes at

to form the activated ester. -

Coupling (The Scaffold Step): Add 5F-THP-IA dissolved in minimal DMF dropwise to the activated ester.[1]

-

Why: The THP group ensures that the amide bond forms only at the exocyclic 6-amine, not at the indazole N1.[1]

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor by LC-MS (Look for mass shift corresponding to amide formation).[1]

-

Workup: Dilute with EtOAc, wash with

, water, and brine. Dry over -

THP Deprotection (Activation): Dissolve the purified intermediate in DCM. Add TFA (20% v/v) dropwise at

. Stir for 2 hours.-

Observation: The disappearance of the THP signals in NMR (approx. 1.6-4.0 ppm and 5.7 ppm) confirms deprotection.[1]

-

-

Final Isolation: Neutralize with saturated

, extract, and recrystallize. The resulting product is the active 5-fluoro-1H-indazol-6-amine derivative ready for biological assay.[1]

Comparative Data: Fluorinated vs. Non-Fluorinated Scaffolds

The following table summarizes why the "5-Fluoro" variant is superior to the standard indazole scaffold in drug development.

| Feature | Standard Indazole Scaffold | 5-Fluoro-Indazole Scaffold (5F-THP-IA) | Impact on Drug Development |

| Metabolic Stability | Moderate; prone to oxidation at C5.[1] | High ; C-F bond resists P450 oxidation. | Increases in vivo half-life ( |

| Lipophilicity (LogP) | Lower. | Optimized ; Fluorine increases lipophilicity.[2][4] | Enhances membrane permeability and CNS penetration (crucial for TRPA1). |

| H-Bonding Acidity | Standard.[1] | Modulated ; F withdraws electrons. | Increases the acidity of the N1-H (after deprotection), strengthening the H-bond to the kinase hinge.[1] |

| Synthetic Utility | N1/N2 tautomerism issues. | High ; THP-locked N1 ensures regioselectivity.[1] | Enables high-yield synthesis of complex Type II inhibitors.[1] |

Signaling Pathway Analysis (FLT3-ITD)

The primary application of this scaffold is blocking the dysregulated FLT3 signaling cascade in leukemia.

Figure 2: Mechanism of Action.[1] The 5-fluoro-indazole derivative competitively inhibits the ATP binding site of mutant FLT3, halting downstream STAT5/RAS signaling and inducing apoptosis in AML cells.[1]

References

-

Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3). Source: National Institutes of Health (NIH) / PMC. URL:[Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles. Source: Semantic Scholar / RSC Advances. URL:[Link]

-

1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine Compound Summary. Source: PubChem.[5] URL:[Link][1]

-

Indazoles in Drug Discovery: Products and Applications. Source: American Elements. URL:[Link][1]

Sources

- 1. americanelements.com [americanelements.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine | C12H15N3O | CID 44118233 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Silico Modeling of 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine Binding: A Thermodynamic and Structural Analysis

Abstract: The 6-aminoindazole scaffold is a privileged pharmacophore in the design of kinase inhibitors, particularly targeting Leucine-Rich Repeat Kinase 2 (LRRK2) for Parkinson's disease. During synthesis, the indazole N1 position is frequently protected by a tetrahydropyran (THP) group, yielding intermediates such as 5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine . A recurring question in drug development is whether these bulky, protected intermediates can engage the target kinase directly, or if the THP group sterically precludes binding. This whitepaper details a rigorous in silico workflow—combining Quantum Mechanics (QM) parameterization, Molecular Docking, and Free Energy Perturbation (FEP+)—to quantify the thermodynamic penalties and binding modalities of the THP-protected versus deprotected indazole core.

Structural Rationale and Pharmacophore Analysis

To understand the binding causality of 5-fluoro-1-tetrahydropyran-2-yl-indazol-6-amine, we must deconstruct its structural components in the context of the LRRK2 ATP-binding site.

-

The 6-Aminoindazole Core: In potent LRRK2 inhibitors (e.g., MLi-2), the indazole core acts as a classic Type-I hinge binder. The N1-H and N2 atoms typically form a bidentate hydrogen bond network with the backbone carbonyl of Glu1948 and the backbone amide of Ala1950 in the LRRK2 hinge region .

-

The 5-Fluoro Substituent: The introduction of a fluorine atom at the C5 position serves a dual purpose. First, it lowers the pKa of the adjacent 6-amine, modulating its basicity to optimize membrane permeability. Second, despite fluorine's high electronegativity, it can participate in highly directional halogen bonding with backbone carbonyls (e.g., in the G-loop), provided the interaction geometry aligns with the halogen's

-hole . -

The N1-Tetrahydropyran (THP) Group: The THP group is a bulky, non-planar cyclic ether. Attached at N1, it eliminates the critical hydrogen bond donor required for canonical hinge binding. Furthermore, the THP ring introduces a chiral center at C2', necessitating the evaluation of both (R) and (S) diastereomers.

The Hypothesis: We postulate that the N1-THP group will cause a severe steric clash with the LRRK2 hinge region, forcing the molecule into a thermodynamically unfavorable, solvent-exposed pose, thereby confirming that deprotection is strictly required for target engagement.

Computational Workflow & Self-Validating Protocols

As standard molecular mechanics (MM) force fields often fail to accurately capture the desolvation penalties of bulky protecting groups and the anisotropic charge distribution of halogens, we employ a multi-tiered in silico protocol.

Figure 1: In silico pipeline for modeling THP-protected indazole binding thermodynamics.

Step 1: System Preparation

-

Protein: The LRRK2 G2019S mutant kinase domain is prepared using the high-resolution surrogate structure (PDB: 8E81) . The Protein Preparation Wizard is used to assign bond orders, add hydrogens, and optimize the H-bond network at pH 7.4.

-

Ligand: 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine is processed via LigPrep. Because the THP attachment creates a stereocenter, both the (R)-THP and (S)-THP isomers are generated. The deprotected analogue (5-fluoro-1H-indazol-6-amine) is also prepared as the baseline control.

Step 2: Quantum Mechanical (QM) -Hole Parameterization

Standard force fields (like OPLS4) treat halogens as point charges with uniform negative electrostatic potentials. This leads to false repulsions in docking when the fluorine approaches a protein carbonyl.

-

Protocol: We utilize Jaguar to run Density Functional Theory (DFT) calculations at the M06-2X/6-31G** level. An Explicit

-Hole (ESH) is modeled by adding a massless, positively charged virtual particle on the distal axis of the C-F bond . This allows Glide to accurately score potential halogen bonds with the LRRK2 G-loop.

Step 3: Glide XP Docking

A receptor grid is generated centered on the LRRK2 hinge region (Glu1948/Ala1950). Glide Extra Precision (XP) is employed. The scoring function evaluates shape complementarity, hydrogen bonding, and the newly parameterized halogen bonding.

Step 4: Free Energy Perturbation (FEP+)

Docking scores are estimations; they do not fully account for the entropic cost of freezing the THP ring or the explicit desolvation energy. We deploy Schrödinger's FEP+ to calculate the rigorous relative binding free energy (

-

Protocol: An alchemical transformation pathway is constructed mapping the deprotected indazole to the (R)-THP and (S)-THP protected states. The system is solvated in an SPC water box, neutralized with 0.15 M NaCl, and simulated using Replica Exchange with Solute Tempering (REST2) for 20 ns per lambda window (16 windows).

Results and Data Synthesis

The quantitative results of the in silico modeling are summarized in Table 1.

Table 1: Thermodynamic and Docking Profile of 5-Fluoro-indazol-6-amine Derivatives against LRRK2 G2019S

| Ligand State | Stereochemistry | Glide XP Score (kcal/mol) | MM/GBSA | FEP+ | Primary Hinge Interaction |

| Deprotected | N/A | -9.85 | -42.1 | -10.42 ± 0.3 | Bidentate (E1948, A1950) |

| THP-Protected | (R)-isomer | -4.12 | -18.4 | -2.15 ± 0.5 | None (Steric Clash) |

| THP-Protected | (S)-isomer | -3.88 | -15.2 | -1.80 ± 0.6 | None (Solvent Exposed) |

Mechanistic Causality of the Data

The data unequivocally demonstrates that the THP group abolishes target engagement.

-

Loss of Hinge Binding: The deprotected indazole achieves a highly favorable FEP+

of -10.42 kcal/mol, driven by the canonical N1-H donor interaction with Glu1948. In the THP-protected states, the N1 position is occupied by the bulky pyran ring. -

Steric Clashing: When forced into the ATP pocket, the THP ring clashes violently with the methionine gatekeeper (Met1949) and the hinge backbone.

-

Entropic Penalty: The FEP+ calculations reveal a massive drop in affinity (

kcal/mol) for the protected species. This is not just due to the loss of a hydrogen bond (typically worth 1.5-3.0 kcal/mol), but rather the severe desolvation penalty of burying the hydrophobic THP group without complementary pocket geometry, combined with the entropic cost of restricting the THP ring's chair conformation.

Figure 2: Interaction network demonstrating how the N1-THP group disrupts canonical kinase binding.

Conclusion

The in silico modeling of 5-fluoro-1-tetrahydropyran-2-yl-indazol-6-amine confirms that the N1-THP group acts as an absolute steric block to LRRK2 kinase domain binding. While the 5-fluoro group provides a favorable, albeit weak, halogen bond interaction with the G-loop, it cannot rescue the massive thermodynamic penalty incurred by the THP moiety.

For drug development professionals, this validates a critical operational protocol: THP-protected indazole intermediates must be fully deprotected prior to biochemical or cellular screening. Screening the protected species will yield false negatives, as the molecule cannot access the required Type-I hinge-binding conformation.

References

-

Palte, R. L., et al. (2023). Structure of LRRK2-CHK1 10-pt. mutant complex with heteroaryl-1H-indazole LRRK2 inhibitor 25. RCSB Protein Data Bank. [Link]

-

Sirimulla, S., et al. (2012). Halogen bonding at the ATP binding site of protein kinases: Preferred geometry and topology of ligand binding. IBB PAS. [Link] (Referenced via general principles of halogen bonding in kinases).

-

Kolář, M., et al. (2013). Plugging the explicit σ-holes into molecular docking. Physical Chemistry Chemical Physics.[Link] (Referenced via foundational

-hole docking methodology). -

Schrödinger, Inc. (2024). FEP+: Free energy calculations for drug design. Schrödinger Life Sciences.[Link]

Technical Whitepaper: Strategic Derivatization of 5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine

Chemical Architecture & Strategic Value

Molecule: 5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine Role: Advanced Intermediate / Scaffold for SAR Exploration

This molecule represents a "privileged scaffold" in medicinal chemistry, particularly for targeting kinases (VEGFR, FGFR, PDGFR) and metabolic enzymes like IDO1. Its value lies in the precise arrangement of its three functional domains:

-

The 1-THP (Tetrahydropyranyl) Shield:

-

Function: Acts as a robust protecting group for the N1-position of the indazole ring.

-

Strategic Necessity: Indazoles suffer from N1/N2 tautomerism. Without the THP group, derivatization of the C6-amine could lead to competitive side reactions or solubility issues. The THP group renders the molecule lipophilic (LogP increase), enabling solubility in organic solvents (DCM, THF) required for palladium-catalyzed couplings, while masking the acidic N-H proton.

-

Fate: It is a "placeholder" designed to be removed under acidic conditions in the final step to release the bioactive H-bond donor (N1-H).

-

-

The 5-Fluoro Motif:

-

Metabolic Blockade: The C5 position is electronically susceptible to oxidative metabolism (CYP450-mediated hydroxylation). The fluorine atom blocks this site, significantly extending the half-life (

) of the final drug candidate. -

Electronic Modulation: Fluorine is highly electronegative. It pulls electron density away from the adjacent C6-amine. This lowers the

of the amine, making it less nucleophilic than a standard aniline. This requires optimized coupling conditions (discussed in Section 3).

-

-

The 6-Amine Vector:

-

The Warhead Handle: This is the primary vector for Structure-Activity Relationship (SAR) expansion. It projects into the solvent-exposed region or the hinge-binding region of kinase ATP pockets, allowing for the attachment of diverse "tails" (solubilizing groups, hydrophobic moieties) to tune potency and selectivity.

-

Decision Matrix: Derivatization Pathways

The following diagram illustrates the logical workflow for expanding this scaffold into a compound library.

Figure 1: Strategic derivatization workflow. The THP group is retained during library synthesis to ensure solubility and regiocontrol, then removed in the final step.

Experimental Protocols

A. Amide Coupling (Acylation)

Rationale:[1] Due to the electron-withdrawing effect of the 5-Fluorine, the 6-amine is less nucleophilic. Standard EDC/HOBt coupling often fails or is sluggish. We utilize HATU , a highly reactive uronium coupling agent, to drive the reaction to completion.

Protocol:

-

Activation: To a vial containing the Carboxylic Acid (

, 1.1 equiv) in anhydrous DMF (0.2 M), add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature (RT) for 15 minutes to form the activated ester. -

Addition: Add 5-Fluoro-1-THP-indazol-6-amine (1.0 equiv).

-

Reaction: Stir at RT for 4–16 hours. Monitor by LCMS (Look for Mass

).-

Note: If conversion is <50% after 4 hours, heat to 50°C.

-

-

Workup: Dilute with EtOAc, wash with saturated

(2x), water (1x), and brine (1x). Dry over -

Purification: Flash chromatography (Hexane/EtOAc gradient).

B. Buchwald-Hartwig N-Arylation

Rationale: Installing an aryl group directly onto the amine (creating a diarylamine) rigidifies the structure. This is challenging due to the steric bulk of the THP group and the electronics of the indazole. BrettPhos is the ligand of choice for primary amines on heteroaromatic systems.

Protocol:

-

Setup: In a microwave vial, combine:

-

5-Fluoro-1-THP-indazol-6-amine (1.0 equiv)

-

Aryl Bromide (

, 1.2 equiv) - (2.0 equiv)

-

BrettPhos Pd G3 Precatalyst (0.05 equiv / 5 mol%)

-

-

Solvent: Add anhydrous 1,4-Dioxane (degassed).

-

Reaction: Seal and heat to 100°C for 12 hours (or Microwave 120°C for 1 hour).

-

Validation: Filter through a Celite pad. Analyze crude by LCMS.

-

Self-Validating Check: If dehalogenation of the aryl bromide is observed (reduction product), switch base to

and lower temperature.

-

C. THP Deprotection (The "Reveal")

Rationale: The THP group must be removed to restore the N1-H functionality, which is often critical for hydrogen bonding in the target protein pocket (e.g., binding to the hinge region Glu/Asp residues).

Protocol:

-

Dissolution: Dissolve the derivatized intermediate in DCM (10 volumes).

-

Acidolysis: Add TFA (Trifluoroacetic acid) dropwise (ratio 4:1 DCM:TFA). Alternatively, use 4M HCl in Dioxane for sensitive substrates.

-

Time: Stir at RT for 1–3 hours. The reaction is usually fast.

-

Monitoring: TLC will show a significant polarity shift (Product will be much more polar/lower

than the THP-protected precursor). -

Workup (Critical):

-

Option A (Free base): Carefully quench with saturated

until pH 8. Extract with EtOAc (requires high volume due to polarity). -

Option B (Salt form): Concentrate the TFA/DCM directly and triturate the residue with diethyl ether to isolate the product as a TFA salt.

-

SAR Data Organization

When conducting SAR studies, data should be tabulated to correlate the R-group modifications with biological activity.

Table 1: Suggested SAR Data Structure

| Cmpd ID | R-Group (at C6) | Linker Type | LogP (Calc) | THP Status | IC50 (Target) |

| IND-001 | Phenyl | Amide | 3.2 | Removed | [Data] |

| IND-002 | 4-F-Phenyl | Amide | 3.4 | Removed | [Data] |

| IND-003 | Pyridin-3-yl | Urea | 2.8 | Removed | [Data] |

| IND-004 | Cyclopropyl | Sulfonamide | 2.1 | Removed | [Data] |

Mechanistic Insight: The Fluorine Effect

The presence of the 5-fluorine is not merely for metabolic stability; it alters the electron density map of the indazole.

Figure 2: Impact of C5-Fluorination on reactivity and stability.

Because the fluorine pulls electron density, the lone pair on the 6-amine is less available.

-

Consequence: In nucleophilic attacks (e.g., attacking an acid chloride), the reaction rate is slower than a non-fluorinated analog.

-

Solution: Use stronger electrophiles (HATU activated esters) or catalysts (DMAP) as described in the protocols above.

References

-

Indazole Scaffold in Kinase Inhibitors

-

Buchwald-Hartwig Conditions for Heterocycles

- Title: Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.

- Source: Surry, D. S., & Buchwald, S. L. (2008). Chemical Science.

-

URL:[Link]

-

THP Protection/Deprotection Mechanisms

-

Commercial Availability & Physiochemical Properties

-

Title: 6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine Product Page.[7]

- Source: BLD Pharm.

-

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. total-synthesis.com [total-synthesis.com]

- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2351141-68-7|6-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-5-amine|BLD Pharm [bldpharm.com]

Methodological & Application

Application Notes and Protocols for the Characterization of 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine in Kinase Assays

Authored by: Senior Application Scientist

Introduction

The indazole nucleus is a prominent scaffold in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets, including protein kinases.[1][2][3] Kinases are a critical class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] Consequently, the development of novel kinase inhibitors is a major focus of drug discovery.[6][7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine , a novel compound featuring the indazole core, in kinase assays. The inclusion of a fluorine atom can enhance metabolic stability and binding affinity, while the tetrahydropyran moiety may improve solubility and pharmacokinetic properties.[9][10] Given the limited publicly available data on this specific molecule, this guide will present a series of robust, universally applicable protocols to determine its inhibitory activity and preliminary mechanism of action against a target kinase. We will focus on two widely adopted, non-radioactive assay formats: a luminescence-based ADP detection assay and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Compound Handling and Preparation

Proper handling and solubilization of the test compound are critical for obtaining accurate and reproducible data.

1. Initial Solubility Testing: It is recommended to perform a preliminary solubility test to determine the most appropriate solvent for 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine.

-

Recommended Solvents: Start with 100% Dimethyl Sulfoxide (DMSO).

-

Procedure:

-

Weigh out a small, precise amount of the compound (e.g., 1 mg).

-

Add a measured volume of DMSO to achieve a high concentration stock (e.g., 10 mM or 20 mM).

-

Vortex thoroughly and visually inspect for complete dissolution. Gentle warming (30-37°C) may be applied if necessary.

-

If the compound does not fully dissolve, test alternative organic solvents. However, for most kinase assays, DMSO is the preferred solvent for stock solutions.

-

2. Preparation of Stock Solutions:

| Parameter | Recommendation |

| Compound | 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine |

| CAS Number | 1053655-59-6 |

| Solvent | 100% DMSO (High-Purity, Anhydrous) |

| Stock Concentration | 10 mM (or highest achievable concentration) |

| Storage | Aliquot into single-use volumes to avoid freeze-thaw cycles. Store at -20°C or -80°C. |

Protocol for 10 mM Stock Solution Preparation:

-

Accurately weigh the required amount of 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine (Molecular Weight: 233.27 g/mol ). For 1 mL of a 10 mM solution, 2.33 mg is needed.

-

Add the compound to a sterile microcentrifuge tube.

-

Add the calculated volume of 100% DMSO.

-

Vortex until the compound is completely dissolved.

-

Centrifuge briefly to collect the solution at the bottom of the tube.

-

Aliquot into smaller volumes and store at -20°C or -80°C.

Section 1: Luminescence-Based Kinase Assay Protocol (ADP-Glo™ Model)

The ADP-Glo™ Kinase Assay is a universal, homogeneous, and highly sensitive method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[11][12][13] The luminescent signal is directly proportional to ADP formation and, therefore, to kinase activity.[4] This makes it an excellent choice for determining the inhibitory potential of novel compounds.

Principle of the ADP-Glo™ Assay

The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light.[13][14]

Caption: Workflow of the ADP-Glo™ Kinase Assay.

1.1: Determining Optimal Enzyme Concentration

Before inhibitor testing, the optimal concentration of the kinase must be determined. The goal is to find an enzyme concentration that results in approximately 10-30% conversion of ATP to ADP within the linear range of the reaction.

Step-by-Step Protocol:

-

Prepare a serial dilution of the kinase in kinase reaction buffer.

-

To the wells of a 384-well white assay plate, add 2.5 µL of the kinase dilutions.

-

Prepare a 2X substrate and ATP solution in kinase reaction buffer. The ATP concentration should be at or near its Km value for the specific kinase, if known.

-

Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP solution to each well.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for the desired reaction time (e.g., 60 minutes).

-

Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Plot the luminescent signal (RLU) against the kinase concentration and select a concentration from the linear portion of the curve for subsequent experiments.

| Kinase Conc. (nM) | RLU | Signal-to-Background |

| 0 | 5,000 | 1.0 |

| 0.1 | 15,000 | 3.0 |

| 0.5 | 75,000 | 15.0 |

| 1.0 | 150,000 | 30.0 |

| 2.5 | 350,000 | 70.0 |

| 5.0 | 550,000 | 110.0 |

| 10.0 | 600,000 | 120.0 |

| Caption: Example data for kinase titration. A concentration of 2.5 nM would be suitable. |

1.2: IC₅₀ Determination Protocol

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Step-by-Step Protocol:

-

Prepare a serial dilution of 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine in 100% DMSO. A common starting concentration is 1 mM, followed by 1:3 or 1:5 serial dilutions.

-

Create an intermediate dilution of the compound series in kinase reaction buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) and consistent across all wells.

-

In a 384-well white assay plate, add 1.25 µL of the intermediate compound dilutions. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Add 1.25 µL of a 4X kinase solution (using the optimal concentration determined in section 1.1). Pre-incubate the compound and enzyme for 15-30 minutes at room temperature.

-

Initiate the reaction by adding 2.5 µL of a 2X substrate/ATP solution.

-

Incubate for 60 minutes at 30°C.

-

Stop the reaction and develop the signal as described in section 1.1 (steps 6-8).

-

Analyze the data by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Section 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay Protocol

TR-FRET is a robust technology for studying molecular interactions and is widely used for kinase assays.[15][16] It combines time-resolved fluorescence (TRF) with Förster resonance energy transfer (FRET), resulting in a highly sensitive and low-background assay format.[17][18]

Principle of TR-FRET Kinase Assays

A typical TR-FRET kinase assay involves a long-lifetime lanthanide donor (e.g., Europium) and a suitable acceptor fluorophore. For instance, a biotinylated substrate peptide can be used, which, upon phosphorylation by the kinase, is recognized by a phospho-specific antibody labeled with the donor (Europium). A streptavidin-conjugated acceptor is used to bind the biotinylated peptide. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, allowing for FRET to occur.

Caption: Principle of a generic TR-FRET Kinase Assay.

2.1: IC₅₀ Determination Protocol

Step-by-Step Protocol:

-

Prepare a serial dilution of 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine as described in section 1.2.

-

In a low-volume, 384-well black assay plate, add 2 µL of the compound dilutions.

-

Add 4 µL of a solution containing the kinase and the substrate peptide in reaction buffer. Pre-incubate for 15-30 minutes.

-

Initiate the kinase reaction by adding 4 µL of ATP solution.

-

Incubate for the optimized reaction time (e.g., 60-90 minutes) at the appropriate temperature.

-

Stop the reaction by adding 5 µL of a "Stop/Detection" buffer containing EDTA (to chelate Mg²⁺ and stop the kinase) and the detection reagents (e.g., Eu-labeled antibody and SA-acceptor).

-

Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.

-

Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot the data as described in section 1.2 to determine the IC₅₀.

| Inhibitor Conc. (nM) | TR-FRET Ratio | % Inhibition |

| 0 | 2.5 | 0 |

| 1 | 2.4 | 4 |

| 10 | 2.0 | 20 |

| 50 | 1.25 | 50 |

| 100 | 0.8 | 68 |

| 500 | 0.2 | 92 |

| 1000 | 0.1 | 96 |

| Caption: Example TR-FRET data for IC₅₀ determination. |

Data Analysis and Interpretation

For both protocols, the IC₅₀ value is determined by fitting the dose-response data to a four-parameter logistic equation using a suitable software package (e.g., GraphPad Prism, Dotmatics).

Equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))

-

Y: Percent inhibition

-

X: Logarithm of inhibitor concentration

-

Top/Bottom: Plateaus of the curve

-

LogIC50: Logarithm of the concentration that gives a response halfway between Top and Bottom

-

HillSlope: Steepness of the curve

A low IC₅₀ value indicates high potency of the inhibitor. The results from these assays will establish whether 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine is an active inhibitor of the tested kinase and provide a quantitative measure of its potency.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| High Background Signal | Reagent contamination; Autoluminescent compound. | Use fresh, high-purity reagents; Test compound for auto-luminescence/fluorescence in a separate assay without enzyme. |

| Low Signal-to-Background | Insufficient enzyme activity; Suboptimal reagent concentrations. | Re-optimize enzyme and substrate concentrations (Section 1.1); Check reagent integrity and expiration dates. |

| Poor Z'-factor (<0.5) | High well-to-well variability; Assay window is too small. | Check pipetting accuracy and precision; Optimize assay as for low signal-to-background. |

| Inconsistent IC₅₀ values | Compound precipitation at high concentrations; Time-dependent inhibition. | Check compound solubility in final assay buffer; Perform pre-incubation time course experiments. |

Conclusion

This document provides a detailed framework for the initial characterization of the novel compound 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine as a potential kinase inhibitor. By following the outlined protocols for the ADP-Glo™ and TR-FRET assays, researchers can reliably determine the compound's inhibitory potency (IC₅₀) against their kinase of interest. These methods are robust, scalable for high-throughput screening, and provide a solid foundation for further mechanistic studies, such as determining the mode of inhibition (e.g., ATP-competitive) and profiling against a broader panel of kinases to assess selectivity.

References

-

Zask, A., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. Available at: [Link]

-

BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. Available at: [Link]

-

BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. Available at: [Link]

-

Sino Biological. (n.d.). TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. Available at: [Link]

-

Bio-protocol. (2014). IP-Kinase Assay. Bio-protocol. Available at: [Link]

-

BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]

-

DCReport. (2025). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. DCReport. Available at: [Link]

-

ICE Bioscience. (n.d.). FRET and TR-FRET Assays. ICE Bioscience. Available at: [Link]

-

Vankayalapati, H. (2014). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. PubMed. Available at: [Link]

-

Bio Molecular Systems. (n.d.). Kinase Assays with Myra. Bio Molecular Systems. Available at: [Link]

-

Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Reaction Biology. Available at: [Link]

-

Zhang, T., et al. (2018). Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes. ResearchGate. Available at: [Link]

-

Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Reaction Biology. Available at: [Link]

-

Zhang, T., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols. Available at: [Link]

-

Rio, D. C. (2012). Filter-Binding Assay for Analysis of RNA-Protein Interactions. ResearchGate. Available at: [Link]

-

Wang, Y., et al. (2019). Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer. PubMed. Available at: [Link]

-

Liu, X., et al. (2019). Discovery of ( E)- N1-(3-Fluorophenyl)- N3-(3-(2-(pyridin-2-yl)vinyl)-1 H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs). PubMed. Available at: [Link]

-

IntechOpen. (2021). Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Derivatives. IntechOpen. Available at: [Link]

- Google Patents. (n.d.). WO2019037640A1 - Heterocyclic compounds as kinase inhibitors, compositions comprising the heterocyclic compound, and methods of use thereof. Google Patents.

-

El-Faham, A., et al. (2020). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC. Available at: [Link]

-

Royal Society of Chemistry. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Available at: [Link]

-

Al-Zahrani, F. M. (2023). Syntheses of Enaminone-Based Heterocyclic Compounds and Study their Biological Activity. Research Square. Available at: [Link]

-

MDPI. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Available at: [Link]

-

Lee, H. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Organic Chemistry Portal. Available at: [Link]

- Google Patents. (n.d.). WO2013174876A1 - Process for the preparation of n-[5-(3,5-difluoro-benzyl)-1h-indazol-3-yl]-4-(4-methyl-piperazin-1-yl)-2-(tetrahydro-pyran-4-ylamino)-benzamide. Google Patents.

-

Brandvold, K. R., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. PubMed. Available at: [Link]

-

Beilstein Journals. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journals. Available at: [Link]

-

Chemistry & Biology Interface. (2024). Synthesis and evaluation of a novel series of substituted thiazolo[4,5-e]indazol-2-aminederivatives as potential anticancer agents: In vitro cell culture analysis. Chemistry & Biology Interface. Available at: [Link]

Sources

- 1. Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Derivatives | IntechOpen [intechopen.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. Discovery of 6-(2-(dimethylamino)ethyl)-N-(5-fluoro-4-(4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole-6-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine as a highly potent cyclin-dependent kinase 4/6 inhibitor for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of ( E)- N1-(3-Fluorophenyl)- N3-(3-(2-(pyridin-2-yl)vinyl)-1 H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ADP-Glo™ Kinase Assay [worldwide.promega.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. ADP-Glo™ Kinase Assay Protocol [promega.com.cn]

- 15. sinobiological.com [sinobiological.com]

- 16. dcreport.org [dcreport.org]

- 17. FRET and TR-FRET Assays - FRET and TR-FRET Assays - ICE Bioscience [en.ice-biosci.com]

- 18. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Using 5-Fluoro-1-tetrahydropyran-2-yl-indazol-6-amine in Chemical Probe Discovery

This guide outlines the strategic application of 5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine (hereafter referred to as 5F-THP-I6A ) as a high-value chemical scaffold for developing kinase inhibitors and chemical probes.

Based on current medicinal chemistry literature (2021–2025), this molecule is a critical intermediate for targeting HPK1 (MAP4K1) , FGFR , and PLK4 . Its value lies in the 5-fluoro substituent (which blocks metabolic hotspots and modulates electronics) and the THP-protected nitrogen , which allows for selective functionalization of the 6-amine before revealing the hinge-binding domain.

Part 1: Strategic Overview

The Molecule at a Glance

-

Chemical Name: 5-Fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-6-amine

-

Role: Latent Hinge-Binding Scaffold / Advanced Intermediate.

-

Key Features:

-

THP Group (N1): A protecting group that masks the key hydrogen-bond donor required for kinase hinge binding. This allows the molecule to serve as a negative control in binding assays or a stable precursor during synthesis.

-

Primary Amine (C6): The "exit vector" for attaching specificity-determining elements (tail groups) via amide coupling or Buchwald-Hartwig amination.

-

Fluorine (C5): Increases metabolic stability (blocks CYP450 oxidation) and enhances potency via lipophilic interactions in the kinase binding pocket.

-

Primary Applications

-

Probe Synthesis: As the starting block for "Reverse Indazole" or "Indazole" class inhibitors (e.g., for HPK1 immunotherapy targets).

-

Negative Control: The N1-THP protected form is sterically bulky and lacks the N-H donor, preventing it from binding the ATP pocket. It serves as an excellent structural negative control to validate on-target engagement of the final deprotected probe.

-

Fragment-Based Drug Discovery (FBDD): Used as a soluble, lipophilic fragment to explore solvent-exposed channels before deprotection.

Part 2: Experimental Protocols

Protocol A: Synthesis of Functionalized Probes (Derivatization)

Objective: To attach a "warhead" or specificity tail to the C6-amine while the N1-position remains protected.

Reagents:

-

Scaffold: 5F-THP-I6A (1.0 eq)

-

Coupling Partner: Aryl halide (for Buchwald) or Carboxylic Acid (for Amide coupling).

-

Catalyst: Pd2(dba)3 / Xantphos (for Buchwald) or HATU (for Amide).

-

Solvent: 1,4-Dioxane or DMF.

Step-by-Step Workflow:

-

Preparation: Dissolve 5F-THP-I6A in anhydrous 1,4-dioxane (0.1 M concentration).

-

Catalyst Addition: Under inert atmosphere (

), add Cs2CO3 (2.0 eq), Xantphos (0.1 eq), and Pd2(dba)3 (0.05 eq). -

Coupling: Add the aryl bromide coupling partner (1.1 eq).

-

Reaction: Heat to 100°C for 4–12 hours. Monitor conversion by LC-MS (Target mass = Scaffold + Partner - HBr).